(R)-g-(4-Biphenylmethyl)-L-proline.HCl
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Overview
Description
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a biphenyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Friedel-Crafts alkylation reaction, where biphenyl is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the pyrrolidine ring can form hydrogen bonds and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity compared to similar compounds with simpler aromatic groups.
Properties
IUPAC Name |
4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15;/h1-9,14,17,19H,10-12H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWZGVXHRYAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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